Cas no 5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate)
5466-13-7 structure
Product Name:(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
CAS No:5466-13-7
MF:C9H11ClN4
MW:210.66343998909
CID:1590329
PubChem ID:230633
Update Time:2025-04-21
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Chemical and Physical Properties
Names and Identifiers
-
- (2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone
- 2,9-Dichlor-chinacridonchinon
- AG-K-16034
- 2,9-Dichlor-lin.-trans-chinacridonchinon
- 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone
- SureCN1613226
- EINECS 219-646-1
- AC1L2P4J
- CTK4F4601
- AC1Q3RM8
- 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- 6-chloro-2,9-diethyl-9H-purine
- AR-1D5339
- 2,9-Diethyl-6-chlor-purin
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone; 2,9-Dichlor-chinacridonchinon; AG-K-16034; 2,9-Dichlor-lin.-trans-chinacridonchinon; 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone; SureCN1613226; EINECS 219-646-1; AC1L2P4J; CTK4F4601; AC1Q3RM8; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone; 6-chloro-2,9-diethyl-9H-purine; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone; AR-1D5339; 2,9-Die
- 5466-13-7
- NSC-25719
- 9H-Purine, 6-chloro-2,9-diethyl
- SCHEMBL15719927
- NSC25719
- DTXSID10969937
-
- Inchi: 1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3
- InChI Key: WZHZKKOJBLGUPI-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(CC)=N1)N(C=N2)CC
Computed Properties
- Exact Mass: 210.06743
- Monoisotopic Mass: 210.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Density: 1.37
- Boiling Point: 271.2°C at 760 mmHg
- Flash Point: 117.8°C
- Refractive Index: 1.657
- PSA: 43.6
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent